

Physical properties of cis-3-Methyl-3-hexene

(boiling point, density)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **cis-3-Methyl-3-hexene**

Cat. No.: **B13800522**

[Get Quote](#)

Technical Guide: Physical Properties of cis-3-Methyl-3-hexene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of **cis-3-Methyl-3-hexene**, specifically its boiling point and density. The information herein is compiled for use by professionals in research, scientific, and drug development fields.

Core Physical Properties

cis-3-Methyl-3-hexene is an alkene with the chemical formula C₇H₁₄. Accurate knowledge of its physical properties is essential for its application in chemical synthesis and various research and development endeavors.

Data Presentation

The experimentally determined and estimated physical properties of **cis-3-Methyl-3-hexene** are summarized in the table below for clear and easy reference.

Physical Property	Value	Units
Boiling Point	93.4 - 95.4[1][2][3]	°C at 760 mmHg
Density	0.7080[1][2][3]	g/cm ³

Experimental Protocols

The determination of the boiling point and density of volatile organic compounds like **cis-3-Methyl-3-hexene** requires precise and standardized experimental methodologies. The following sections detail the general principles and common methods employed for these measurements.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a volatile hydrocarbon such as **cis-3-Methyl-3-hexene**, several methods can be employed.

1. Distillation Method (ASTM D86, D1078):

A common and direct method for determining the boiling point is through distillation.[\[4\]](#)[\[5\]](#)

- Apparatus: A distillation flask, condenser, receiving cylinder, and a calibrated thermometer or temperature probe.
- Procedure: A measured volume of the sample is placed in the distillation flask. The flask is heated, and the vapor is allowed to pass through the condenser, where it liquefies and is collected in the receiving cylinder. The temperature of the vapor is monitored throughout the distillation process.
- Measurement: The boiling point is recorded as the temperature at which the vapor pressure of the liquid equals the atmospheric pressure, characterized by a steady stream of condensate.[\[4\]](#) For pure compounds, this temperature should remain constant during the distillation of the bulk of the liquid.

2. Gas Chromatography (GC) Method (ASTM D2887, D5399):

Gas chromatography can be used to determine the boiling point distribution of a hydrocarbon sample.[\[2\]](#)[\[6\]](#) This method correlates the retention time of a compound with the boiling points of known standards.

- Apparatus: A gas chromatograph equipped with an appropriate column (e.g., a non-polar capillary column) and a detector (e.g., Flame Ionization Detector - FID).
- Procedure: A small amount of the sample is injected into the GC. The sample is vaporized and carried by an inert gas through the column. The components of the sample are separated based on their boiling points and interaction with the stationary phase.
- Measurement: A calibration curve is generated by running a series of n-alkane standards with known boiling points. The retention time of **cis-3-Methyl-3-hexene** is then used to determine its boiling point from this calibration curve.

Determination of Density

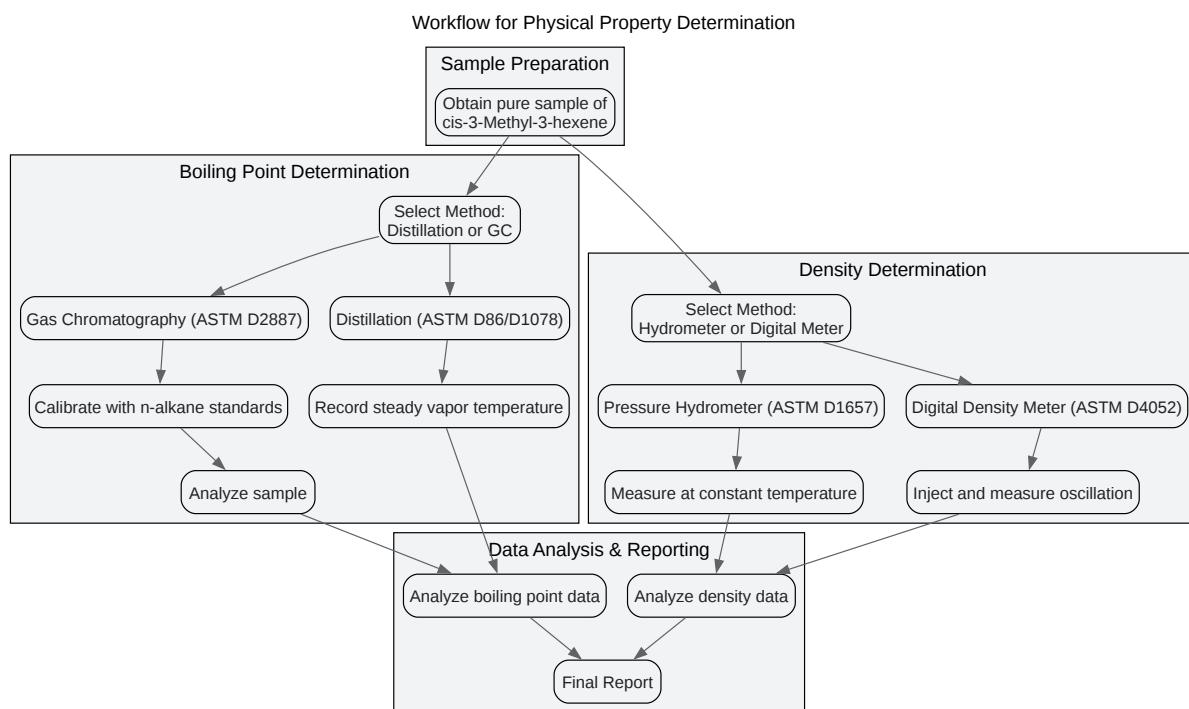
Density is the mass per unit volume of a substance. For volatile liquids, it is crucial to use methods that prevent sample loss due to evaporation.

1. Pressure Hydrometer Method (ASTM D1657):

This method is suitable for light hydrocarbons and liquefied petroleum gases.[\[1\]](#)[\[7\]](#)[\[8\]](#)

- Apparatus: A pressure hydrometer cylinder, a calibrated hydrometer, and a constant-temperature bath.
- Procedure: The pressure hydrometer cylinder is first purged with the sample. The sample is then introduced into the cylinder to a level where the hydrometer floats freely. The cylinder is placed in a constant-temperature bath until the sample reaches thermal equilibrium.
- Measurement: The hydrometer reading is taken at the equilibrium temperature. Corrections for meniscus, thermal glass expansion, and temperature are applied to obtain the final density value.[\[1\]](#)

2. Digital Density Meter Method (ASTM D4052):


This method utilizes a digital density meter for a precise and rapid determination of density.[\[9\]](#)

- Apparatus: A digital density meter, which measures the oscillation period of a U-shaped tube filled with the sample.

- Procedure: The sample is injected into the thermostatted U-tube of the density meter. The instrument measures the change in the oscillation frequency of the tube caused by the mass of the sample.
- Measurement: The instrument automatically calculates and displays the density of the sample based on the measured oscillation period. This method is highly accurate and requires a small sample volume.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of the boiling point and density of **cis-3-Methyl-3-hexene**.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for determining the boiling point and density.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. store.astm.org [store.astm.org]
- 2. store.astm.org [store.astm.org]
- 3. matestlabs.com [matestlabs.com]
- 4. vernier.com [vernier.com]
- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 6. ASTM D2887 - Standard Test Method for Boiling Range Distribution of Petroleum Fractions by Gas Chromatography - Savant Labs [savantlab.com]
- 7. store.astm.org [store.astm.org]
- 8. Supply ASTM D1657 Density Or Relative Density Of Light Hydrocarbons Wholesale Factory - KAYCAN INSTRUMENT (Dalian) Co.,Ltd [kaycanlab.com]
- 9. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- To cite this document: BenchChem. [Physical properties of cis-3-Methyl-3-hexene (boiling point, density)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13800522#physical-properties-of-cis-3-methyl-3-hexene-boiling-point-density>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com